N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride
Beschreibung
BenchChem offers high-quality N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S.ClH/c1-19(2)30-22-10-8-21(9-11-22)23(27)24-12-17-31(28,29)26-15-13-25(14-16-26)18-20-6-4-3-5-7-20;/h3-11,19H,12-18H2,1-2H3,(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHFXYQQQBPJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C21H27N3O3S·HCl
- Molecular Weight : 401.522 g/mol
- CAS Number : Not specified in the provided data.
Research indicates that compounds containing the benzylpiperazine moiety, such as N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride, may act as inhibitors of various enzymes, including acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in conditions like Alzheimer's disease .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Cognitive Enhancement :
- Neuroprotection :
- Antidepressant Properties :
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
This compound features:
- A piperazine moiety , which is often associated with psychoactive and therapeutic agents.
- A sulfonyl group , which enhances the compound's ability to interact with biological targets.
- An isopropoxybenzamide structure , indicating potential for receptor binding and inhibition mechanisms.
Pharmaceutical Development
The compound is classified under sulfonamide derivatives and benzamide derivatives , making it a candidate for developing pharmaceuticals targeting various diseases. Its structure suggests it may act as an antagonist or inhibitor, particularly in systems involving neurotransmitter receptors or enzymes relevant to disease pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures show promising antimicrobial properties. For instance, studies on related benzamide derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall within effective ranges, suggesting that N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride could exhibit similar properties.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal |
Anticancer Potential
The anticancer activity of related compounds has been assessed against various cancer cell lines, including colorectal carcinoma (HCT116). The results indicate that certain benzamide derivatives exhibit IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of synthesized benzamide derivatives, several compounds were tested against a range of microorganisms. Results indicated that compounds with specific substituents on the aromatic ring exhibited enhanced antimicrobial activity compared to standard drugs.
Anticancer Screening
The anticancer potential of new benzamide analogs was evaluated using the Sulforhodamine B assay against HCT116 cells. Notably, compounds N9 and N18 showed superior activity compared to established treatments, indicating their potential as lead compounds for further development.
Q & A
Q. What are the key synthetic routes for synthesizing N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride, and how is purity ensured?
The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting 4-benzylpiperazine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Amide Coupling : Linking the sulfonamide intermediate to 4-isopropoxybenzoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Hydrochloride Salt Formation : Treating the freebase with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Q. Purity Validation :
- NMR Spectroscopy : Confirms structural integrity by verifying proton environments (e.g., benzyl, piperazine, and isopropoxy groups) .
- Mass Spectrometry (MS) : Validates molecular weight and detects byproducts .
- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
Q. How is the molecular structure of this compound confirmed in academic research?
Structural confirmation relies on:
- 1H/13C NMR : Assigns peaks to specific functional groups (e.g., sulfonyl, benzamide, and piperazine moieties). For example, the isopropoxy group shows a septet (1H) at ~4.5 ppm and a doublet (6H) at ~1.2 ppm .
- High-Resolution MS (HRMS) : Matches the exact mass to the theoretical molecular formula (e.g., C23H30N3O4SCl requires 492.17 g/mol) .
- Elemental Analysis : Verifies C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What physicochemical properties are critical for formulating this compound in biological assays?
Key properties include:
| Property | Method/Value | Relevance |
|---|---|---|
| Solubility | ~2 mg/mL in DMSO (25°C) | Determines solvent choice for in vitro assays . |
| LogP (Partition Coefficient) | Predicted ~3.2 (Schrödinger) | Impacts membrane permeability and bioavailability . |
| Melting Point | >200°C (decomposition) | Indicates thermal stability during storage . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?
- Temperature : Conduct the reaction at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
- Solvent : Use anhydrous dichloromethane (DCM) to enhance sulfonyl chloride reactivity .
- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to piperazine to ensure complete conversion .
- Workup : Quench excess sulfonyl chloride with ice-cold water to prevent hydrolysis .
Data-Driven Example :
A study achieved 85% yield by adjusting the reaction time to 4 hours and using triethylamine as a base to neutralize HCl byproducts .
Q. How can researchers resolve discrepancies between predicted and observed spectral data (e.g., NMR)?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings. For instance, HSQC can differentiate benzyl protons from piperazine CH2 groups .
- Variable Temperature NMR : Identifies dynamic processes (e.g., piperazine ring puckering) causing signal broadening .
- X-ray Crystallography : Provides definitive structural confirmation if crystalline material is available (not directly cited but inferred from synthetic protocols) .
Q. What strategies are used to assess and mitigate batch-to-batch variability in biological activity?
- Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., unreacted starting materials or hydrolysis products) .
- Bioassay Replicates : Perform dose-response curves in triplicate across multiple batches to calculate IC50 variability (±10% acceptable) .
- Stability Studies : Store batches under accelerated conditions (40°C/75% RH) for 4 weeks to assess degradation pathways .
Q. How can computational modeling guide the design of analogs with improved target binding?
- Molecular Docking (AutoDock Vina) : Predicts binding poses to target proteins (e.g., kinases or GPCRs) by optimizing hydrogen bonding with the sulfonyl and benzamide groups .
- QSAR Analysis : Correlates substituent electronic properties (Hammett σ values) with activity to prioritize synthetic targets .
- MD Simulations : Evaluates conformational flexibility of the piperazine ring to optimize pharmacophore geometry .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) for 2 hours; monitor degradation via HPLC .
- Plasma Stability Assay : Incubate with human plasma (37°C, 4 hours); quantify parent compound using LC-MS/MS .
- Light Exposure Test : Expose to 5000 lux for 48 hours; assess photodegradation by UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
